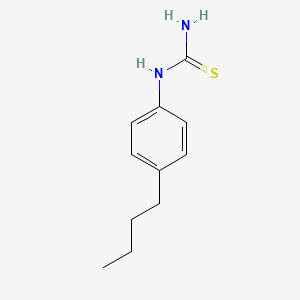

N-(4-butylphenyl)thiourea

Description

Historical Overview of Thiourea (B124793) Derivatives in Academic Research

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally similar to urea (B33335), with the oxygen atom replaced by a sulfur atom. uobabylon.edu.iqsphinxsai.commdpi.com This substitution, however, results in significantly different chemical properties. The synthesis of thiourea was first achieved in 1873 by the Polish chemist Marceli Nencki. nih.gov This discovery was a significant milestone, following Wöhler's synthesis of urea, which had challenged the doctrine of vitalism. nih.gov

From their early discovery, thiourea and its derivatives have become a major focus in organic synthesis and have found applications in diverse fields. mdpi.combohrium.comsemanticscholar.org Historically, their uses have spanned across industry, agriculture, and medicine. semanticscholar.orgresearchgate.net In industrial processes, they have been utilized in the production of dyes, plastics, and photographic films. uobabylon.edu.iqmdpi.com An early application noted in scientific literature was their use as corrosion inhibitors for various metals. emerald.com

In the realm of medicinal chemistry, thiourea derivatives were among the early chemotherapeutic agents investigated. nih.gov Their broad spectrum of biological activities quickly became apparent, with research demonstrating their potential as antibacterial, antifungal, antiviral, and antitubercular agents. uobabylon.edu.iqnih.govnih.govnih.gov For instance, compounds like thioacetazone and thiocarlide were developed for the treatment of Mycobacterium tuberculosis infections. nih.gov The ability of the thiourea scaffold to interact with various biological targets has sustained research interest for over a century, leading to the development of a vast library of derivatives with a wide array of pharmacological properties. nih.govbiointerfaceresearch.com

Significance of N-(4-butylphenyl)thiourea within Contemporary Chemical Biology and Medicinal Chemistry Research

This compound belongs to the class of N-substituted thiourea derivatives, which are of significant interest in modern chemical biology and medicinal chemistry. The significance of this specific compound is best understood in the context of the broader research on aryl-substituted thioureas. The general structure, featuring a thiourea core flanked by a butyl-substituted phenyl ring, allows for a range of interactions with biological macromolecules, making it a candidate for drug discovery and development.

While extensive literature on this compound itself is not abundant, research on structurally similar compounds highlights its potential significance. ontosight.ai Thiourea derivatives containing substituted phenyl rings have been investigated for a multitude of biological activities. mdpi.comontosight.ai These activities include antimicrobial, anticancer, antiviral, and anti-inflammatory properties. mdpi.comnih.govontosight.ai

The lipophilic butyl group on the phenyl ring of this compound is a feature of interest. Studies on related compounds, such as N-4-substituted-benzyl-N'-tert-butylbenzyl thioureas, have shown that such substitutions can play an integral role in their activity as antagonists for receptors like the vanilloid receptor (TRPV1). nih.govnih.gov Specifically, alpha-substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues have been identified as potent and stereospecific TRPV1 antagonists. nih.gov This suggests that the butylphenyl moiety in this compound could be crucial for its interaction with specific biological targets.

Furthermore, the thiourea scaffold itself is known to be a versatile building block in the synthesis of various heterocyclic compounds and can serve as an intermediate in the creation of more complex bioactive molecules. nih.govontosight.ai The presence of nitrogen and sulfur atoms allows these compounds to act as ligands, forming stable complexes with metal ions, a property that is also being explored in the design of novel therapeutic agents. mdpi.combiointerfaceresearch.com

Detailed research findings on the biological activities of various thiourea derivatives are presented in the table below.

| Thiourea Derivative Type | Investigated Biological Activity | Key Findings | Reference |

| N-acyl thiourea derivatives | Antimicrobial, Anti-biofilm | Derivatives with benzothiazole (B30560) and 6-methylpyridine moieties showed anti-biofilm activity against E. coli. | nih.gov |

| Bis-acyl-thiourea derivatives | DNA binding, Urease inhibition, Anti-brain-tumor | Synthesized derivatives showed potential for DNA binding and anticancer activities. | mdpi.com |

| N-aryl-substituted thiourea derivatives | Anticancer | Exhibited antitumor activity against breast cancer cell lines. | biointerfaceresearch.com |

| General thiourea derivatives | Antibacterial | A synthesized derivative, TD4, showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). | nih.gov |

| N-benzyl thiourea derivatives | Vanilloid Receptor (TRPV1) Antagonism | Structure-activity relationship studies revealed the importance of the sulfonamido group for antagonistic activity. | nih.gov |

Research Gaps and Future Directions in this compound Studies

Despite the broad interest in thiourea derivatives, dedicated research on this compound is limited. The current body of scientific literature presents several clear research gaps and suggests future directions for the study of this specific compound.

A primary gap is the lack of comprehensive studies on the synthesis and characterization of this compound. While general methods for synthesizing thiourea derivatives are well-established, often involving the reaction of an appropriate isothiocyanate with an amine, specific optimization and detailed spectroscopic and structural analysis for this compound are not widely reported. nih.govtandfonline.com

Furthermore, the biological activity profile of this compound remains largely unexplored. The potential therapeutic effects suggested by research on analogous compounds need to be investigated through targeted in vitro and in vivo studies. ontosight.ai Future research should focus on screening this compound against a variety of biological targets, including microbial strains, cancer cell lines, and specific enzymes or receptors to determine its potential as a therapeutic agent. biointerfaceresearch.com

The mechanism of action of thiourea derivatives is another area requiring deeper investigation. For this compound, it would be crucial to elucidate how it interacts with biological targets at a molecular level. Molecular docking studies, which are often used to predict the binding of ligands to receptors, could provide initial insights and guide experimental work. biointerfaceresearch.com

Finally, there is a need to explore the potential of this compound as a scaffold for the development of new derivatives. Future synthetic efforts could involve modifying the butylphenyl ring or the thiourea moiety to optimize biological activity, enhance selectivity, and improve pharmacokinetic properties. biointerfaceresearch.com Such studies would contribute to a better understanding of the structure-activity relationships within this class of compounds and could lead to the discovery of novel drug candidates. biointerfaceresearch.com

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

(4-butylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-2-3-4-9-5-7-10(8-6-9)13-11(12)14/h5-8H,2-4H2,1H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJUXUZQNIADNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312165 | |

| Record name | N-(4-Butylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65069-56-9 | |

| Record name | N-(4-Butylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65069-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Butylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for N 4 Butylphenyl Thiourea

Established Synthetic Pathways for N-(4-butylphenyl)thiourea Derivatization

The traditional and most common methods for synthesizing N-substituted thioureas, including this compound, primarily involve the use of isothiocyanates as key intermediates. These pathways are well-documented and offer reliable routes to a wide array of thiourea (B124793) derivatives.

Isothiocyanate-Mediated Synthesis of this compound Analogues

The reaction between an amine and an isothiocyanate is the most prevalent method for preparing N,N'-disubstituted thioureas. chemrxiv.org In the case of this compound, the synthesis involves the reaction of 4-butylaniline (B89568) with a suitable isothiocyanate. A common approach is the in-situ generation of an acyl isothiocyanate from an acyl chloride and a thiocyanate (B1210189) salt, which then reacts with the amine. mdpi.comnih.gov

The general scheme for the synthesis of N-acyl-N'-(4-butylphenyl)thiourea derivatives involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate in a solvent like anhydrous acetone. This is followed by the reaction of the resulting isothiocyanate intermediate with 4-butylaniline. The reaction proceeds via a nucleophilic addition of the amine to the isothiocyanate. mdpi.com

For the synthesis of this compound itself, a more direct approach is the reaction of 4-butylaniline with a thiocyanate source or by generating 4-butylphenyl isothiocyanate as a precursor.

Role of Precursors and Intermediate Compounds in Synthesis

The primary precursors for the synthesis of this compound are 4-butylaniline and a source of the thiocarbonyl group. 4-butylphenyl isothiocyanate is a key intermediate in many synthetic routes. This isothiocyanate can be prepared from 4-butylaniline by reacting it with carbon disulfide or thiophosgene, although the latter is highly toxic. chemrxiv.org

A general one-pot protocol for the preparation of aryl isothiocyanates from their corresponding primary amines under aqueous conditions has been developed. This process involves the in-situ generation of a dithiocarbamate (B8719985) salt from the amine substrate by reacting with carbon disulfide, followed by elimination to form the isothiocyanate product using cyanuric chloride as a desulfurylation reagent. beilstein-journals.org The choice of solvent is crucial for the successful formation of the dithiocarbamate salt, especially for less reactive anilines. beilstein-journals.org

The following table summarizes the key precursors and intermediates in the synthesis of this compound.

| Compound Name | Role in Synthesis | Typical Reaction |

| 4-Butylaniline | Primary amine precursor | Reacts with an isothiocyanate or a thiocarbonyl source. |

| Carbon Disulfide | Thiocarbonyl source | Reacts with 4-butylaniline to form a dithiocarbamate intermediate. nih.gov |

| Ammonium Thiocyanate | Thiocyanate source | Reacts with an acyl chloride to form an acyl isothiocyanate intermediate. mdpi.com |

| 4-Butylphenyl isothiocyanate | Key intermediate | Reacts with ammonia (B1221849) or an amine to form the thiourea. |

| Dithiocarbamate salt | Intermediate | Formed from the reaction of an amine and carbon disulfide; decomposes to an isothiocyanate. nih.gov |

Novel Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for organic synthesis. This trend has also impacted the synthesis of thioureas, with a focus on green chemistry principles and high-throughput techniques.

Catalytic and Green Chemistry Perspectives in Thiourea Synthesis

Green chemistry approaches to thiourea synthesis aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and simplify reaction procedures. One such approach is the use of deep eutectic solvents (DESs) as both a catalyst and a reaction medium. rsc.org An efficient and general catalytic process has been developed for the direct preparation of monosubstituted thioureas using thiourea itself as a biocompatible thiocarbonyl source in a choline (B1196258) chloride/tin(II) chloride deep eutectic solvent. rsc.org This method offers moderate to excellent yields and the DES can be recovered and reused multiple times without significant loss of activity. rsc.org

Another green approach involves mechanochemical synthesis, where reactions are carried out by grinding solid reactants together, often without any solvent. nih.gov This method has been successfully applied to the synthesis of N,N'-diarylthioureas by reacting aryl isothiocyanates with aromatic primary amines. The reactions are rapid, often reaching completion within minutes, and produce quantitative yields. nih.gov

The use of nickel nanoparticles immobilized on a metal-organic framework (MOF) has also been reported as an efficient catalyst for the synthesis of thiourea derivatives from nitrobenzenes in water, offering high yields and catalyst recyclability. nih.govresearchgate.net

The following table provides a comparative overview of different catalytic approaches.

| Catalytic System | Reaction Conditions | Advantages | Yields |

| Choline chloride/tin(II) chloride (DES) | Heating | Green solvent, reusable catalyst | Moderate to Excellent rsc.org |

| Mechanochemical (Ball Milling) | Solvent-free grinding | Rapid, high efficiency, solvent-free | Quantitative nih.gov |

| MIL-101(Cr)-NH-TA-AP/Ni | Room temperature, water | Green solvent, recyclable catalyst | 91-98% nih.govresearchgate.net |

Solid-Phase Synthesis and Combinatorial Approaches for Thiourea Libraries

Solid-phase synthesis has emerged as a powerful tool for the generation of large and diverse libraries of compounds for drug discovery and other applications. nih.gov This technique has been successfully applied to the synthesis of thiourea libraries. In a typical solid-phase synthesis, an amine is attached to a solid support (resin), and then reacted with an isothiocyanate in solution. researchgate.net Alternatively, a resin-bound isothiocyanate can be reacted with an amine.

This methodology allows for the efficient production of a multitude of thiourea derivatives through parallel synthesis. The "libraries from libraries" concept further expands this by using a combinatorial polyamine library generated via solid-phase synthesis, which is then reacted in solution to create a diverse library of the final products. nih.gov These combinatorial approaches are invaluable for rapidly exploring the structure-activity relationships of thiourea derivatives.

Optimization Strategies for Yield and Purity in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and cost. For the synthesis of this compound and its analogues, several strategies have been employed.

The use of phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), has been shown to significantly improve the yield of N-acyl thiourea derivatives. mdpi.com In one study, the yield of a particular N-acyl thiourea increased from 41% to 76% with the addition of TBAB. mdpi.com Microwave irradiation is another effective technique for accelerating reaction rates and improving yields in thiourea synthesis. mdpi.com

The choice of solvent can also have a profound impact on the reaction outcome. For instance, in the synthesis of N-aryl thioureas, using a green solvent like Cyrene™ has been shown to provide quantitative yields, offering a viable alternative to traditional solvents like THF. nih.gov Furthermore, simple work-up procedures, such as precipitation and filtration, can contribute to higher purity of the final product. ijcrt.org

The following table presents a summary of optimization strategies for the synthesis of N-aryl thioureas, which are applicable to this compound.

| Strategy | Method | Effect on Yield/Purity | Reference |

| Phase-Transfer Catalysis | Addition of TBAB | Increased yield from 41% to 76% for an N-acyl thiourea. | mdpi.com |

| Microwave Irradiation | Heating with microwaves | Reduced reaction times and improved yields. | mdpi.com |

| Green Solvents | Using Cyrene™ instead of THF | Quantitative yields, environmentally friendly. | nih.gov |

| Aqueous Conditions | Using water as a solvent | High yields and simplified purification. | researchgate.net |

Structural Elucidation and Advanced Conformational Analysis of N 4 Butylphenyl Thiourea

Spectroscopic Methodologies for N-(4-butylphenyl)thiourea Structural Confirmation

Spectroscopic techniques are indispensable for the initial confirmation of the synthesized structure of this compound. Each method provides unique information about the molecule's atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H-NMR spectrum of thiourea (B124793) derivatives, distinct signals corresponding to the various protons provide definitive structural evidence. mdpi.commdpi.com For this compound, the aromatic protons on the phenyl ring typically appear as doublets in the downfield region. The protons of the butyl group's methylene (B1212753) (CH₂) and methyl (CH₃) moieties are observed in the upfield alkyl region. mdpi.com The amine (NH) protons are characteristically found at the most downfield chemical shifts, often appearing as broad singlets. mdpi.com

¹³C-NMR spectroscopy complements the proton data by identifying each unique carbon environment. The most notable signal in the ¹³C-NMR spectrum of a thiourea derivative is that of the thiocarbonyl (C=S) carbon, which appears significantly downfield, often in the range of δC 179-180 ppm. researchgate.net The carbons of the aromatic ring and the aliphatic butyl chain resonate at their characteristic chemical shifts.

Interactive Table: Representative NMR Data for N-Aryl-Thiourea Derivatives

| Assignment | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |

| NH (Thiourea) | 12.0 - 12.7 | - |

| NH₂ (Thiourea) | 10.8 - 11.5 | - |

| C=S | - | 179 - 180 |

| Aromatic C-H | 7.0 - 8.0 | 120 - 145 |

| Aromatic C-N | - | ~140 |

| Butyl -CH₂- | 2.5 - 2.7 (alpha to ring) | 30 - 40 |

| Butyl -CH₂- | 1.3 - 1.6 | 20 - 35 |

| Butyl -CH₃ | 0.8 - 1.0 | ~14 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions. The data presented is a representative range based on analogous structures. mdpi.commdpi.comresearchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum displays several characteristic absorption bands. The N-H stretching vibrations are typically observed in the region of 3100–3400 cm⁻¹. mdpi.comresearchgate.net The stretching vibration of the thiocarbonyl (C=S) group, a key functional group, usually appears in the range of 1240-1310 cm⁻¹ and around 700 cm⁻¹. mdpi.comresearchgate.net

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Thiourea derivatives exhibit characteristic absorption maxima corresponding to π→π* and n→π* transitions. researchgate.net The intense absorption bands are associated with the chromophores present in the molecule, namely the phenyl ring and the thiocarbonyl group. researchgate.net

Interactive Table: Spectroscopic Data for this compound Functional Groups

| Technique | Functional Group | Characteristic Wavenumber / Wavelength |

| FT-IR | N-H Stretch | 3100 - 3400 cm⁻¹ |

| FT-IR | C=S Stretch | 1240 - 1310 cm⁻¹ |

| UV-Vis | C=O (Acylthioureas) | ~230 nm |

| UV-Vis | C=S | ~290 nm |

Note: Data is based on characteristic values for acyl and aryl thiourea derivatives. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the molecular formula with a high degree of confidence. The monoisotopic mass of this compound (C₁₁H₁₆N₂S) is calculated to be 208.10342 Da. uni.lu HRMS analysis would be expected to yield an m/z value for the protonated molecule [M+H]⁺ at approximately 209.11070. uni.luuni.lu

Interactive Table: Predicted HRMS Data for this compound (C₁₁H₁₆N₂S)

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₁₁H₁₇N₂S⁺ | 209.11070 |

| [M+Na]⁺ | C₁₁H₁₆N₂NaS⁺ | 231.09264 |

| [M-H]⁻ | C₁₁H₁₅N₂S⁻ | 207.09614 |

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

While spectroscopy confirms connectivity, single-crystal X-ray diffraction provides an unambiguous three-dimensional map of the atomic arrangement in the solid state. Such studies on thiourea derivatives reveal crucial details about bond lengths, bond angles, and the supramolecular architecture established through non-covalent interactions. nih.govacs.org

A predominant feature in the crystal structures of N-aryl thioureas is the extensive network of hydrogen bonds. wm.eduresearchgate.net The thiourea moiety, with its N-H donor groups and sulfur acceptor atom, is an excellent motif for forming robust hydrogen bonds.

Intramolecular Hydrogen Bonding: In many acylthiourea derivatives, an intramolecular N-H···O hydrogen bond is formed, leading to a stable pseudo-six-membered ring. researchgate.netacs.org For this compound itself, which lacks an acyl group, this specific interaction is absent. However, the conformation is still influenced by steric and electronic factors that position the N-H groups relative to the rest of the molecule.

Intermolecular Hydrogen Bonding: The most significant interaction governing the crystal packing of thiourea derivatives is the intermolecular N-H···S hydrogen bond. researchgate.netresearchgate.net These interactions typically link molecules into centrosymmetric dimers, forming an R²₂(8) graph-set motif. researchgate.net These dimers can then further assemble into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks, depending on the substituents on the thiourea core. wm.eduresearchgate.net These hydrogen-bonding networks are fundamental to the stability of the crystal lattice. researchgate.net

The solid-state conformation of N-aryl thioureas is largely dictated by the interplay between steric hindrance and the formation of stabilizing hydrogen bonds. nih.govresearchgate.net The central thiourea unit (-NH-C(S)-NH-) tends to be planar or nearly planar. wm.edu

In many substituted thioureas, two primary conformations are observed regarding the orientation of the substituents relative to the C=S bond: a cis-trans (CT) and a trans-trans (TT) configuration. researchgate.net The relative stability of these conformers is influenced by the nature of the substituents. researchgate.net The crystal structure of a given derivative reveals which rotational isomer is preferred in the solid state. For instance, studies on related benzoyl thiourea derivatives show a preference for the S-form, where the molecular structure is stabilized by intramolecular hydrogen bonding. nih.gov The orientation of the 4-butylphenyl group relative to the thiourea plane is another key conformational parameter, defined by specific torsion angles that minimize steric clash while optimizing packing efficiency in the crystal.

Crystal Packing Motifs and Supramolecular Assembly

The solid-state architecture of thiourea derivatives is predominantly governed by a network of intermolecular hydrogen bonds, with the thioamide moiety playing a central role. The most common and stabilizing interaction is the formation of hydrogen bonds between the N-H protons and the sulfur atom of the thiocarbonyl group.

One of the most prevalent supramolecular motifs observed in the crystal structures of N-monosubstituted and N,N'-disubstituted thioureas is the formation of a cyclic centrosymmetric dimer via a pair of N-H···S hydrogen bonds. This interaction forms a characteristic eight-membered ring, often described by the graph set notation R²₂(8). This dimeric assembly is a robust and frequently observed feature in the crystal packing of thioureas. For instance, studies on various aryl thiourea derivatives consistently reveal the presence of these thioamide dimers as the fundamental building block of their supramolecular structures. uni.lu

Beyond this primary dimeric motif, the crystal packing is further extended into one-, two-, or three-dimensional networks through other non-covalent interactions. These can include:

C-H···S and C-H···π Interactions: Weaker hydrogen bonds, such as those involving carbon donors (C-H) and the sulfur atom or the aromatic π-system as acceptors, also play a significant role in stabilizing the crystal lattice. These interactions, though weaker, are numerous and collectively contribute to the cohesion of the crystal structure.

To illustrate the typical bond parameters within the thiourea core that dictate these interactions, the following table presents representative data from related thiourea structures.

| Bond/Angle | Typical Length (Å) / Angle (°) | Compound Reference |

| C=S | 1.68 - 1.71 | N,N,N′-tribenzylthiourea mdpi.com, N,N′-bis[2-(dimethylamino)phenyl]thiourea nih.gov |

| C-N (amide) | 1.33 - 1.37 | N,N,N′-tribenzylthiourea mdpi.com, N,N′-bis[2-(dimethylamino)phenyl]thiourea nih.gov |

| N-C-N | ~116 - 118 | General observation |

| N-C-S | ~120 - 123 | General observation |

| C-N-C | ~124 - 127 | General observation |

Note: These values are generalized from various thiourea derivatives and provide an expected range for this compound.

Chirality and Stereochemical Considerations in this compound Research

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, the introduction of chiral moieties to the thiourea core is a significant area of research, leading to the development of chiral thiourea derivatives that are widely used as organocatalysts in asymmetric synthesis.

The efficacy of these chiral thiourea catalysts stems from their ability to act as bifunctional catalysts. The thiourea group can form two hydrogen bonds with an electrophile, activating it, while a basic group elsewhere in the molecule can activate a nucleophile. This dual activation within a chiral environment allows for high levels of stereocontrol in a variety of chemical transformations.

For this compound to be utilized in stereochemical applications, it would need to be derivatized with a chiral auxiliary. For example, reacting 4-butylphenyl isothiocyanate with a chiral amine would yield a chiral N,N'-disubstituted thiourea. Research on compounds such as N-(4-X-phenyl)-N'-[1(S)-1-phenylethyl]thiourea (where X can be various substituents) demonstrates how a chiral appendage transforms the achiral thiourea scaffold into a chiral molecule with specific optical properties and potential applications in asymmetric catalysis. uni.lu

The study of such chiral derivatives often involves advanced conformational analysis to understand the spatial arrangement of the substituents and how this influences the catalytic activity. Techniques like X-ray crystallography and Hirshfeld surface analysis are employed to map the intermolecular interactions and elucidate the chiral recognition mechanisms at the molecular level. uni.lu

In the context of this compound, while the parent compound is achiral, it serves as a valuable precursor for the synthesis of chiral derivatives. The butyl group can influence the solubility and steric environment of the resulting chiral catalyst, potentially tuning its effectiveness in various solvent systems and for different substrates.

Mechanistic Investigations of N 4 Butylphenyl Thiourea S Biological and Chemical Interactions

Molecular Mechanisms of N-(4-butylphenyl)thiourea-Enzyme Interactions

This compound has been investigated for its potential to modulate the activity of several key enzymes involved in physiological and pathological processes. The thiourea (B124793) functional group is central to these interactions, capable of forming hydrogen bonds and coordinating with metal cofactors within enzyme active sites.

Enzyme Inhibition Kinetics and Binding Site Characterization

The inhibitory potential of thiourea derivatives, including this compound, has been evaluated against a range of enzymes. The nature and potency of this inhibition vary significantly depending on the specific enzyme's structure and catalytic mechanism.

Urease: Thiourea and its derivatives are well-documented inhibitors of urease, a nickel-containing enzyme. The inhibitory mechanism often involves the interaction of the thiourea's sulfur atom with the nickel ions in the enzyme's active site, disrupting the catalytic hydrolysis of urea (B33335). nih.govnih.govmdpi.comresearchgate.netnih.gov Studies on various thiourea compounds show they typically act as competitive inhibitors. researchgate.net For instance, bis-acyl-thiourea derivatives have demonstrated strong urease inhibition with IC₅₀ values in the low micromolar range, comparable to the standard inhibitor thiourea. mdpi.comnih.gov The binding is thought to block the active site flap and prevent substrate access. nih.gov

Histone Deacetylases (HDACs): While specific studies on this compound as an HDAC inhibitor are not prevalent in the reviewed literature, other compounds with similar structural motifs have been explored. For example, 4-phenylbutyrate (B1260699) is a known HDAC inhibitor that can induce cell differentiation and apoptosis. nih.gov HDAC inhibitors often work by chelating the zinc ion in the enzyme's active site. The potential for thiourea derivatives to interact with this zinc ion suggests a possible, though unconfirmed, mechanism for HDAC inhibition. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Certain N-substituted thiourea derivatives have been identified as inhibitors of EGFR signaling. nih.gov EGFR is a protein tyrosine kinase, and its inhibition prevents the autophosphorylation that initiates downstream signaling pathways responsible for cell proliferation. nih.govnih.govrsc.org A novel class of inhibitors featuring a thiourea framework has been shown to reduce the tyrosine phosphorylation of EGFR and inhibit key downstream effectors like Erk1/2 and AKT, leading to cell cycle arrest and apoptosis. nih.gov These inhibitors are competitive with ATP at the receptor's kinase domain. nih.gov

Sirtuin 1 (SIRT1): SIRT1, a class III histone deacetylase, is another potential target for thiourea derivatives. Computational studies have explored the interaction of thiourea compounds with SIRT1, suggesting they can act as inhibitors. researchgate.net Molecular docking simulations indicate that these derivatives can fit into the enzyme's binding pocket, forming interactions with key residues like PheA:297. researchgate.net The inhibition of SIRT1's deacetylase activity can have significant effects on cellular processes like cell survival. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): The inhibition of AChE and BChE is a key strategy in managing Alzheimer's disease. nih.govnih.gov While direct kinetic data for this compound is limited, related thiocarbamate and carbamate (B1207046) compounds have been shown to inhibit both enzymes, often with greater selectivity for BChE. mdpi.com The mechanism for related inhibitors involves interactions with residues in the catalytic and peripheral anionic sites of the enzymes. nih.govresearchgate.net Kinetic studies on other inhibitors have revealed noncompetitive inhibition patterns. nih.gov

Interactive Table: Inhibitory Activities of Related Thiourea Derivatives

| Compound Class | Target Enzyme | IC₅₀ Values | Inhibition Type | Source(s) |

|---|---|---|---|---|

| Bis-acyl-thiourea derivatives | Urease | 1.55 - 1.69 µM | Competitive | mdpi.comnih.gov |

| N-substituted thiourea derivative | EGFR | 2.5 - 12.9 µM | - | nih.gov |

| Thioflavin T (contains thio-moiety) | BChE | ~20-60 µM range | Non-competitive | mdpi.com |

| Thiocarbamate derivatives | AChE | 38.98 µM | - | mdpi.com |

| Thiocarbamate derivatives | BChE | 1.60 µM | - | mdpi.com |

| [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate | SIRT1 | 0.156 µM (Ki) | - | researchgate.net |

Modulation of Protein Function and Allosteric Regulation

Allosteric regulation occurs when a molecule binds to a protein at a site distinct from the primary functional (orthosteric) site, causing a conformational change that alters the protein's activity. nih.govnih.gov This mechanism allows for fine-tuning of protein function. nih.gov

While there is no direct evidence of this compound acting as an allosteric modulator in the reviewed literature, its structural features suggest a potential for such interactions. The thiourea group can form hydrogen bonds and the phenyl ring can engage in hydrophobic or π-stacking interactions. These interactions, if occurring at an allosteric site, could stabilize a particular protein conformation, thereby modulating its function. For G protein-coupled receptors (GPCRs), allosteric modulators can enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the effect of the endogenous ligand. mdpi.com The ability of a molecule to induce or stabilize specific protein conformations is the foundation of allosteric control. nih.gov

Receptor Binding and Ligand-Target Recognition Studies of this compound

The interaction of this compound with cellular receptors is a critical aspect of its biological activity profile. These interactions can trigger or block signaling cascades, leading to diverse cellular responses.

Interactions with Specific Receptors and Signaling Pathways

Vanilloid Receptor (TRPV1): Studies on structurally similar compounds, such as N-4-substituted-benzyl-N'-tert-butylbenzyl thioureas, have identified them as potent antagonists of the vanilloid receptor (TRPV1). nih.govnih.govnih.gov TRPV1 is a non-selective cation channel involved in pain sensation. The thiourea core, along with its substituents, plays a crucial role in binding to the receptor. Structure-activity relationship studies reveal that hydrophobic interactions and the potential for hydrogen bonding are key determinants of antagonistic activity. nih.govnih.gov

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. nih.gov Its activation involves the degradation of the inhibitor IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. uni.lusigmaaldrich.com Although direct evidence linking this compound to the NF-κB pathway is not available in the surveyed literature, the inhibition of upstream kinases, such as EGFR, can indirectly affect this pathway. nih.gov The inactivation of signaling pathways like NF-κB can suppress the secretion of pro-inflammatory cytokines and inhibit apoptosis, highlighting a potential, though indirect, mechanism of action. nih.gov

Chelation Chemistry and Metal Ion Complexation by this compound

The ability of thiourea and its derivatives to form stable complexes with metal ions is a well-established area of its chemistry. This property is not only fundamental to its chemical behavior but also underpins some of its biological activities, such as enzyme inhibition.

Role of Thiourea Moiety in Metal Coordination and Complex Stability

The thiourea moiety, with its sulfur and two nitrogen atoms, is a versatile ligand capable of coordinating with a wide variety of metal ions. wikipedia.orgrsc.org This coordination can occur in several modes. Often, the soft sulfur atom acts as the primary donor, forming a monodentate complex. rsc.orgrsc.org However, in many cases, particularly with acyl thioureas, the compound acts as a bidentate ligand, coordinating through both the sulfur and a nitrogen or oxygen atom, forming a stable chelate ring. rsc.orgrsc.orgresearchgate.net

The stability of these metal complexes is influenced by several factors, including the nature of the metal ion, the substituents on the thiourea, and the solvent system. researchgate.net The formation of chelated complexes with multidentate ligands is generally more favorable than complexes with unidentate ligands due to an increase in entropy, an effect known as the chelate effect. researchgate.net The resulting metal complexes often exhibit distinct geometries, such as square planar or tetrahedral, depending on the coordination number and the metal ion involved. rsc.org This ability to chelate metal ions is directly relevant to its role as an inhibitor of metalloenzymes, where it can coordinate with the metal cofactor essential for catalytic activity. nih.govnih.gov

Applications in Metal Sensing and Extraction (research applications, not industrial)

The thiourea functional group, characterized by its sulfur and two nitrogen atoms (–N(H)–C(=S)–N(H)–), is a well-established chelating moiety for a variety of metal ions. The "soft" sulfur donor atom shows a particular affinity for soft or borderline metal acids, such as heavy metals like mercury(II), lead(II), cadmium(II), and copper(II), according to the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atoms can also participate in coordination, making thiourea derivatives versatile ligands in the development of chemical sensors and extraction agents. The presence of an aryl group, such as the 4-butylphenyl substituent, can modulate the electronic properties and solubility of the ligand, influencing its selectivity and sensitivity.

For instance, research on other N-phenylthiourea derivatives demonstrates their utility as chromogenic reagents, where a color change signals the presence of a specific metal ion. This interaction typically involves the formation of a metal-ligand complex, which alters the electronic transitions within the molecule, leading to a shift in the maximum absorbance wavelength (λmax) that can be detected by UV-Vis spectrophotometry. Similarly, these derivatives have been incorporated into fluorescent sensors, where metal binding can either quench or enhance fluorescence intensity.

In the context of metal extraction, thiourea-functionalized materials are employed for the selective removal of heavy metals from aqueous solutions. Studies on related compounds, such as o-methylphenyl thiourea, have detailed methods for the liquid-liquid extraction of metals like copper(II) and palladium(II). echemcom.comresearchgate.net These processes rely on the formation of a stable, neutral metal-thiourea complex that is preferentially soluble in an organic solvent, allowing for its separation from the aqueous phase. The efficiency of this extraction is typically dependent on factors like pH, reagent concentration, and the presence of other ions.

Although these examples with analogous compounds underscore the potential of the thiourea scaffold, dedicated studies are required to characterize and quantify the specific performance of this compound in metal sensing and extraction. Without such research, detailed findings and data tables for this particular compound cannot be compiled.

Structure Activity Relationship Sar and Rational Design Principles for N 4 Butylphenyl Thiourea Derivatives

Systematic Modification of N-(4-butylphenyl)thiourea Scaffolds and Resulting Functional Changes

The this compound scaffold serves as a versatile template for modification. Researchers can systematically alter different parts of the molecule to probe their importance for biological activity. These modifications can include changing substituents on the phenyl ring, altering the length and branching of the butyl group, and replacing the thiourea (B124793) moiety itself.

Impact of Substituent Effects on Biological Activity and Binding

The introduction of different substituents onto the phenyl ring of this compound derivatives can significantly influence their biological activity. These effects are often related to the substituent's electronic properties (electron-donating or electron-withdrawing), size (steric effects), and hydrophobicity.

For instance, in a series of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues investigated as TRPV1 receptor antagonists, the introduction of halogen atoms at the 2-position of the 'A-region' benzyl (B1604629) ring resulted in enhanced antagonism compared to the original compound. nih.gov This highlights how even a subtle change in substitution can lead to a significant improvement in biological function.

Similarly, studies on other thiourea derivatives have demonstrated the importance of substituents for various biological activities, including antimicrobial and anticancer effects. mdpi.comtouro.edu For example, in a study of diarylthiourea analogs, the presence of a 4-nitrophenyl group was found to be important for anticancer activity. touro.edu The electronic nature of the substituent can influence how the molecule interacts with its biological target, affecting binding affinity and subsequent biological response.

The length and nature of alkyl chains attached to the phenyl ring also play a crucial role. In the context of non-fullerene polymer solar cells, modifying the length of branched alkyl side chains on thiazolothiazole-based small molecules, which can be conceptually related to modifying the butyl group in this compound, significantly impacts the material's physicochemical properties and performance. nih.gov Shorter alkyl chains can lead to increased aggregation and altered electronic properties, which in a biological context could translate to changes in membrane permeability or receptor binding. nih.gov

The following table summarizes the impact of various substituents on the biological activity of different thiourea derivatives, providing insights that could be applicable to the rational design of this compound analogs.

| Compound Series | Target/Activity | Key Substituent Effects | Reference |

| N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues | TRPV1 Receptor Antagonism | 2-halogen substitution on the 'A-region' benzyl ring enhanced antagonism. | nih.gov |

| Diarylthiourea analogs | Anticancer Activity | The 4-nitrophenyl group was important for activity. | touro.edu |

| Thiazolothiazole-based small molecules | Physicochemical Properties | Shorter alkyl chains led to increased aggregation and altered electronic properties. | nih.gov |

| N-acyl thiourea derivatives | Antimicrobial Activity | Fluorine substitution on the phenyl ring influenced antibacterial and antifungal effects. | nih.gov |

| 1-phenyl-3-(substituted phenyl)thiourea derivatives | Enzyme Inhibition (AChE and BChE) | Chloro-substitution on the phenyl ring, particularly at the 3-position, resulted in better enzyme inhibition. | researchgate.netnih.gov |

Exploration of Isosteric Replacements in Thiourea Design

Isosteric replacement is a strategy in medicinal chemistry where one functional group is replaced by another with similar physical and chemical properties to improve the compound's potency, selectivity, or pharmacokinetic profile. nih.govwikipedia.org The thiourea moiety, with its ability to form strong hydrogen bonds, is a key pharmacophore, but it can sometimes be associated with metabolic instability or toxicity. nih.gov Therefore, exploring its isosteric replacements is a crucial aspect of drug design.

A classic example of thiourea replacement led to the development of the highly successful anti-ulcer drug cimetidine. nih.gov The initial lead compound, metiamide, contained a thiourea group and was effective but caused side effects. nih.gov Replacing the thiourea with a cyanoguanidine group resulted in cimetidine, which retained the desired activity but had a better safety profile. nih.gov Other successful isosteric replacements for the thiourea group include the 2,2-diamino-1-nitroethene and N-aminosulfonylamidine moieties found in the drugs ranitidine (B14927) and famotidine, respectively. nih.gov

More recently, squaramides have emerged as non-classical bioisosteres for the urea (B33335) and thiourea functionalities. nih.gov Their ability to form strong hydrogen bonds and their straightforward synthesis make them attractive replacements. nih.gov The table below illustrates some common isosteric replacements for the thiourea group.

| Original Group | Isosteric Replacement | Example Drug/Compound Class | Reference |

| Thiourea | Cyanoguanidine | Cimetidine | nih.gov |

| Thiourea | 2,2-Diamino-1-nitroethene | Ranitidine | nih.gov |

| Thiourea | N-Aminosulfonylamidine | Famotidine | nih.gov |

| Thiourea/Urea | Squaramide | Neuropeptide Y1 receptor antagonists | nih.gov |

| Thiourea | Methyl-3,3-diamino-2-cyanoacrylate | Factor Xa inhibitors | nih.gov |

Rational Design Strategies Based on Mechanistic Insights and Computational Predictions

The rational design of novel this compound derivatives is increasingly guided by a deep understanding of their mechanism of action and by the power of computational chemistry. By elucidating how these molecules interact with their biological targets at a molecular level, researchers can make more informed decisions about which modifications are likely to lead to improved compounds.

Molecular docking and molecular dynamics simulations are powerful computational tools that allow scientists to visualize the binding of thiourea derivatives to their target proteins. researchgate.netrsc.org These methods can predict the binding affinity and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netrsc.org For example, in a study of thiourea derivatives as enzyme inhibitors, molecular docking revealed that a compound with a 3-chlorophenyl substituent fit well into the active site of acetylcholinesterase, explaining its potent inhibitory activity. researchgate.netnih.gov

Similarly, for glucose-conjugated thiourea derivatives targeting S. aureus DNA gyrase, molecular dynamics simulations showed that the most active compound formed stable interactions with key amino acid residues in the enzyme's active site. rsc.org This kind of detailed structural information is invaluable for guiding the design of new analogs with enhanced binding and, consequently, greater biological activity.

Computational methods can also be used to predict the pharmacokinetic properties of new derivatives, such as their absorption, distribution, metabolism, and excretion (ADME). This allows for the early identification of compounds that are likely to have poor drug-like properties, saving time and resources in the drug discovery process.

Fragment-Based Drug Discovery Approaches Utilizing Thiourea Moieties

Fragment-based drug discovery (FBDD) is a powerful approach for identifying new lead compounds. youtube.comyoutube.com It involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. youtube.comyoutube.com Once a fragment that binds is identified, it can be optimized and grown into a more potent, drug-like molecule. youtube.comyoutube.com

The thiourea moiety is a valuable building block in FBDD due to its ability to form key hydrogen bonding interactions and its presence in many known bioactive compounds. nih.gov In a study of thiourea derivatives as VEGFR-2 inhibitors, a fragment-based approach was used to identify key structural features required for activity. nih.gov This study highlighted the importance of the thiourea moiety for binding to the VEGFR-2 active site and provided insights for the design of more stable and selective inhibitors. nih.gov

The success of FBDD relies on the ability to identify fragments that bind efficiently to the target. The concept of "ligand efficiency," which is the binding energy per heavy atom, is a useful metric in this regard. youtube.com Fragments with high ligand efficiency are good starting points for optimization. The thiourea group, with its favorable binding properties, can contribute significantly to the ligand efficiency of a fragment.

Advanced Research Applications of N 4 Butylphenyl Thiourea in Chemical Biology

N-(4-butylphenyl)thiourea as a Chemical Probe in Biochemical Assays and Target Identification

There is currently no specific information available in the scientific literature detailing the use of this compound as a chemical probe for biochemical assays or target identification.

Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific protein targets. libretexts.org The utility of a compound as a chemical probe depends on its potency, selectivity, and the availability of a structurally similar but inactive control. libretexts.org While some substituted thiourea (B124793) derivatives have been investigated as biologically active agents, the specific application of this compound in this context has not been reported. nih.govacs.orgnih.gov

Integration of this compound into Supramolecular Assemblies for Research Purposes

No specific research has been found on the integration of this compound into supramolecular assemblies.

Thiourea derivatives are known to participate in the formation of supramolecular structures through hydrogen bonding, where the N-H protons act as hydrogen bond donors and the sulfur atom can act as a hydrogen bond acceptor. nih.gov These interactions are fundamental to their applications in areas like crystal engineering and the development of sensors. nih.govresearchgate.net However, specific studies detailing the role of the 4-butylphenyl substituent of this compound in directing or influencing supramolecular assembly are not available.

Catalytic Applications of this compound and its Derivatives in Organic Transformations (e.g., organocatalysis)

While thiourea and its derivatives are a well-established class of organocatalysts, there is no specific information in the reviewed literature on the catalytic application of this compound. wikipedia.orgacs.orgnih.gov

Thiourea-based organocatalysts function primarily through hydrogen bonding to activate electrophiles. wikipedia.orgacs.org The two N-H groups of the thiourea moiety can form a bidentate hydrogen bond with substrates containing, for example, a carbonyl or nitro group, thereby lowering the energy of the transition state and accelerating the reaction. libretexts.orgwikipedia.org The electronic nature of the substituents on the nitrogen atoms significantly influences the acidity of the N-H protons and thus the catalytic activity. Electron-withdrawing groups generally enhance catalytic efficacy. wikipedia.org

Given the presence of an electron-donating butyl group on the phenyl ring, it is plausible that this compound would be a less active catalyst compared to thioureas bearing electron-withdrawing substituents. However, without experimental data, this remains a hypothesis. A variety of organic transformations are catalyzed by thiourea derivatives, including Michael additions, Aldol reactions, and Diels-Alder reactions. libretexts.orgacs.orgrsc.org

Future Directions and Emerging Research Themes in N 4 Butylphenyl Thiourea Studies

Exploration of Novel Molecular Targets and Biological Activities for N-(4-butylphenyl)thiourea

While the core thiourea (B124793) structure is known for a range of biological effects, future research will focus on identifying novel and specific molecular targets for this compound and related analogs. The inherent versatility of the thiourea moiety allows for structural modifications that can fine-tune its interaction with various biological macromolecules, opening avenues for new therapeutic applications.

Emerging research indicates that thiourea derivatives possess a broad spectrum of activities, including anticancer, antiviral, antimicrobial, and antioxidant effects. mdpi.comnih.govmdpi.com For instance, certain N-acyl thiourea derivatives are being investigated for their potential to combat various pathogens. nih.gov In the context of cancer, studies have shown that some thiourea compounds can induce apoptosis and arrest the cell cycle in cancer cells by targeting key cellular components like microtubules. nih.govelsevierpure.com A novel synthetic 1,3-phenyl bis-thiourea compound, for example, was found to be cytotoxic to multiple cancer cell lines at nanomolar concentrations by directly inhibiting tubulin polymerization. nih.gov

Researchers are also exploring the activity of thiourea derivatives against specific enzymes and receptors. For example, N-(4-t-butylbenzoyl)-N'-phenylthiourea has been evaluated for its cytotoxic activity against breast and cervical cancer cells by targeting the Epidermal Growth Factor Receptor (EGFR). jppres.com Other studies have investigated bis-acyl-thiourea derivatives for their ability to inhibit the urease enzyme and interact with DNA, suggesting potential applications in treating infections and as anticancer agents. nih.govresearchgate.net The ability of the sulfur and nitrogen atoms in the thiourea core to act as hydrogen bond donors and acceptors is crucial for these interactions. nih.gov

Detailed research findings on the biological activities of various thiourea derivatives are summarized below.

| Derivative Class | Biological Activity | Molecular Target/Mechanism |

| 1,3-phenyl bis-thiourea | Anticancer (e.g., glioblastoma) | Inhibits microtubule polymerization, leading to mitotic arrest and apoptosis. nih.govelsevierpure.com |

| N-benzoyl-N'-phenylthiourea | Anticancer (e.g., breast cancer) | Cytotoxic activity against T47D cells. jppres.com |

| Bis-acyl-thiourea | Urease Inhibition, Anticancer | Interacts with DNA and inhibits urease enzyme activity. nih.govresearchgate.net |

| N,N'-diarylthioureas | Anticancer | Inhibit tumor cell proliferation. biointerfaceresearch.com |

| Phenyl-bis phenylthiourea | Anticancer | Cytotoxicity toward several cancerous cell lines at nanomolar concentrations. nih.gov |

| N-aryl & N,N'-diaryl substituted thioureas | Anticancer | Promising agents for inhibiting tumor cell proliferation. biointerfaceresearch.com |

This table presents data on thiourea derivatives to illustrate the potential areas of exploration for this compound.

Application of Artificial Intelligence and Machine Learning in this compound Research and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new thiourea-based compounds. These computational tools can significantly accelerate the research process by predicting the biological activities and properties of novel derivatives, thereby reducing the reliance on time-consuming and expensive laboratory synthesis and screening.

Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of this approach. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. biointerfaceresearch.com By analyzing factors such as mass, polarizability, and bond types, researchers can predict the anticancer potential of new thiourea derivatives before they are synthesized. biointerfaceresearch.com This allows for the rational design of molecules with enhanced efficacy and selectivity.

Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a ligand to its target receptor. nih.govjppres.com This method was used to predict that N-(4-t-butylbenzoyl)-N'-phenylthiourea would be more cytotoxic at the epidermal growth factor receptor (EGFR) than other receptors, a finding that was later confirmed by in vitro tests. jppres.com Such in silico methods provide valuable insights into the mechanism of action and help in prioritizing candidates for further experimental validation.

Sustainable Synthesis and Green Chemistry Innovations for Thiourea Derivatives

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable practices. The synthesis of thiourea derivatives, including this compound, is an area ripe for green chemistry innovations. Traditional synthetic methods often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions. researchgate.net

Modern approaches focus on mitigating these drawbacks. nih.gov Key strategies include the use of non-conventional energy sources like microwave and ultrasound irradiation, which can enhance reaction rates, improve yields, and lead to cleaner chemical transformations. nih.gov The use of water as a solvent is a particularly attractive green alternative, as demonstrated in the synthesis of symmetrical N, N′-disubstituted thiourea derivatives using solar energy. researchgate.netgoogle.com This method avoids flammable and toxic organic solvents, simplifying the workup process. researchgate.net

The development and use of novel catalytic systems are also central to green synthesis. nih.gov For instance, metal-organic frameworks (MOFs) have been employed as efficient and recyclable catalysts for synthesizing thiourea derivatives under mild conditions. nih.gov Another innovative approach involves the use of deep eutectic solvents (DES), which can act as both a green catalyst and reaction medium, with the added benefit of being easily recoverable and reusable. rsc.org

| Green Chemistry Approach | Description | Advantages |

| Microwave/Ultrasound-Assisted Synthesis | Utilizes non-conventional energy sources to drive reactions. nih.gov | Faster reaction times, higher yields, cleaner transformations. nih.gov |

| Solar Energy | Employs sunlight as a natural and sustainable energy source. researchgate.net | Environmentally benign, energy-saving. researchgate.net |

| Aqueous Media | Uses water as the reaction solvent instead of organic solvents. researchgate.netgoogle.com | Low toxicity, environmentally friendly, simplifies purification. google.com |

| MOF-Based Catalysis | Utilizes nanohybrid metal-organic frameworks as catalysts. nih.gov | High efficiency, mild reaction conditions, catalyst reusability. nih.gov |

| Deep Eutectic Solvents (DES) | Employs a system of choline (B1196258) chloride/tin(II) chloride as both catalyst and solvent. rsc.org | Green, efficient, reusable catalyst/medium system. rsc.org |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream. nih.gov | Green and modern method, allows for rapid production and purification. nih.gov |

This table highlights general green synthesis innovations for thiourea derivatives.

Interdisciplinary Research Integrating this compound into Broader Scientific Contexts

The utility of this compound and its analogs extends beyond medicinal chemistry. Future research will likely see a greater integration of these compounds into diverse scientific fields, leveraging their unique chemical properties for a wide range of applications.

In materials science, thiourea derivatives are valuable building blocks due to their coordination abilities and potential to form ordered structures. They can be used as chemosensors, organogelators, and corrosion inhibitors. mdpi.com Their ability to bind with various metal ions makes them suitable for applications in sensing and extraction.

In agriculture, thiourea compounds have long been recognized for their biological activities as pesticides, fungicides, herbicides, and plant-growth regulators. nih.govmdpi.com Research in this area could focus on developing more selective and biodegradable agrochemicals based on the this compound scaffold to enhance crop protection while minimizing environmental impact.

The convergence of nanotechnology with thiourea chemistry also presents exciting possibilities. The incorporation of these molecules into nanomaterials could lead to the development of novel drug delivery systems, advanced catalysts, or new types of functional materials with tailored properties.

Q & A

Basic: What are the standard synthetic routes for N-(4-butylphenyl)thiourea, and how is its structural integrity validated?

Methodological Answer:

N-(4-Butylphenyl)thiourea is typically synthesized via condensation of 4-butylphenylamine with thiophosgene or ammonium thiocyanate under acidic conditions. For example, thiourea derivatives are prepared by reacting substituted anilines with isothiocyanates in anhydrous solvents like THF or dichloromethane . Post-synthesis, structural validation involves:

- Spectroscopy : H and C NMR to confirm hydrogen/carbon environments (e.g., thiourea NH signals at δ 9–11 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C=S bond ~1.66 Å) and planar geometry of the thiourea moiety .

- Elemental analysis : Verifies purity (>95%) and stoichiometry .

Basic: How do spectroscopic techniques differentiate this compound from analogous derivatives?

Methodological Answer:

Key spectroscopic distinctions include:

- IR spectroscopy : A strong C=S stretch near 1250–1350 cm and N–H stretches at 3200–3400 cm .

- NMR : The 4-butylphenyl group shows characteristic alkyl chain splitting (e.g., triplet for terminal CH at δ 0.9 ppm) and aromatic protons as a doublet (J = 8 Hz) .

- Mass spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 208.3 g/mol for CHNS) .

Advanced: How does this compound coordinate with transition metals, and what factors influence its binding affinity?

Methodological Answer:

The thiourea group acts as a bidentate ligand via sulfur and nitrogen atoms. For example, in palladium(II) complexes, coordination stabilizes square-planar geometries . Factors affecting binding:

- Substituent effects : Electron-withdrawing groups on the phenyl ring enhance Lewis acidity at sulfur.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility and ligand exchange kinetics .

- pH : Deprotonation of NH groups at basic pH (≥9) alters coordination modes .

Advanced: What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

Discrepancies in bond lengths or angles can arise from polymorphism or twinning. Mitigation strategies include:

- SHELX refinement : Use of restraints for disordered regions (e.g., flexible butyl chains) and validation via R-factor convergence (<5%) .

- Temperature-dependent studies : Low-temperature (100 K) data collection reduces thermal motion artifacts .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) to validate packing modes .

Advanced: How do substituents on the phenyl ring influence the reactivity of this compound in regioselective reactions?

Methodological Answer:

Substituents modulate electronic and steric effects:

- Electron-donating groups (e.g., -OCH) : Increase nucleophilicity at sulfur, favoring alkylation or acylation at the thiourea moiety .

- Steric hindrance : Bulky substituents (e.g., -CF) reduce reaction rates in cycloadditions but enhance selectivity for para-substituted products .

- Kinetic studies : Pseudo-first-order kinetics (monitored via UV-Vis or LC-MS) reveal activation energies for competing pathways .

Advanced: What role does this compound play in enzyme inhibition studies?

Methodological Answer:

Thiourea derivatives inhibit enzymes via:

- Non-covalent binding : Hydrogen bonding with active-site residues (e.g., HIV-1 reverse transcriptase inhibition via interaction with Lys101 and Tyr188) .

- Structure-activity relationship (SAR) : Linear free-energy relationships (LFERs) correlate substituent hydrophobicity (π values) with IC .

- Molecular docking : AutoDock or Schrödinger Suite predicts binding poses, validated by mutagenesis (e.g., K101A mutation reduces inhibition) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile) and lab coats to prevent dermal exposure.

- Ventilation : Use fume hoods due to potential dust formation .

- Waste disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.